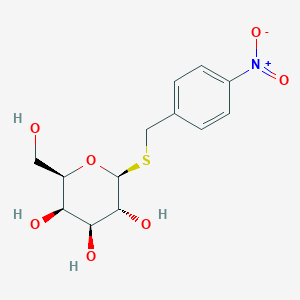

4-Nitrobenzyl b-D-thiogalactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrobenzyl b-D-thiogalactopyranoside is a key compound used in research laboratories for the detection and quantification of β-galactosidase activity. It acts as a substrate for this enzyme, producing a yellow product upon enzymatic hydrolysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl b-D-thiogalactopyranoside typically involves the reaction of 4-nitrobenzyl chloride with thiogalactose under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO, and bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: 4-Aminobenzyl b-D-thiogalactopyranoside.

Substitution: Various substituted benzyl b-D-thiogalactopyranosides depending on the nucleophile used.

Applications De Recherche Scientifique

4-Nitrobenzyl b-D-thiogalactopyranoside is widely used in scientific research for the detection and quantification of β-galactosidase activity. This enzyme is commonly used as a reporter in molecular biology experiments to monitor gene expression and protein localization. The compound’s ability to produce a yellow product upon enzymatic hydrolysis makes it a valuable tool for colorimetric assays.

In addition to its use in molecular biology, this compound is also employed in biochemical studies to investigate enzyme kinetics and substrate specificity. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Mécanisme D'action

The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond between the galactose moiety and the nitrobenzyl group, resulting in the release of a yellow product. This color change can be quantitatively measured to determine the enzyme’s activity.

Comparaison Avec Des Composés Similaires

4-Nitrobenzyl b-D-thiogalactopyranoside is unique in its ability to act as a substrate for β-galactosidase, producing a distinct yellow product upon hydrolysis. Similar compounds include:

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal): Produces a blue product upon hydrolysis by β-galactosidase.

4-Methylumbelliferyl β-D-galactopyranoside (MUG): Produces a fluorescent product upon hydrolysis by β-galactosidase.

These compounds are also used in molecular biology and biochemical assays, but this compound is preferred for colorimetric assays due to its distinct yellow product.

Activité Biologique

4-Nitrobenzyl β-D-thiogalactopyranoside (NBTH) is a significant compound in biochemical research, primarily utilized as a substrate for β-galactosidase. This article explores its biological activity, synthesis, applications, and comparative analysis with similar compounds.

Overview

4-Nitrobenzyl β-D-thiogalactopyranoside is a chromogenic substrate that produces a yellow product upon hydrolysis by β-galactosidase. This property makes it an invaluable tool for detecting and quantifying the enzyme's activity in various biological assays. The compound's chemical structure enables it to undergo enzymatic reactions efficiently, facilitating studies in molecular biology and biochemistry.

The mechanism of action involves the hydrolysis of NBTH by β-galactosidase, which cleaves the glycosidic bond between the galactose moiety and the nitrobenzyl group. The reaction can be summarized as follows:

This reaction results in a measurable color change, allowing for quantitative analysis of enzyme activity.

Synthesis

The synthesis of 4-Nitrobenzyl β-D-thiogalactopyranoside typically involves the reaction of 4-nitrobenzyl chloride with thiogalactose under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as sodium hydride or potassium carbonate facilitating the nucleophilic substitution reaction.

Synthetic Route:

- Starting Materials : 4-nitrobenzyl chloride and thiogalactose.

- Conditions : Basic medium (e.g., sodium hydride), organic solvent (e.g., DMF).

- Reaction Type : Nucleophilic substitution.

Applications in Research

4-Nitrobenzyl β-D-thiogalactopyranoside is widely used in various research applications:

- Detection of β-Galactosidase Activity : It serves as a substrate in colorimetric assays to measure enzyme activity.

- Gene Expression Studies : Utilized as a reporter in molecular biology to monitor gene expression.

- Enzyme Kinetics : Investigated for its kinetics and substrate specificity, aiding in understanding enzyme mechanisms.

Comparative Analysis

To highlight the unique properties of 4-Nitrobenzyl β-D-thiogalactopyranoside, a comparison with other substrates used for β-galactosidase is provided below:

| Compound | Product Color | Application |

|---|---|---|

| 4-Nitrobenzyl β-D-thiogalactopyranoside | Yellow | Colorimetric assays |

| 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal) | Blue | Histochemical staining |

| 4-Methylumbelliferyl β-D-galactopyranoside (MUG) | Fluorescent | Fluorescent assays |

Case Studies and Research Findings

-

Enzyme Activity Assessment : A study assessed the relative activity of various substrates for β-galactosidase, showing that NBTH produced consistent results across different experimental conditions. The relative activity was compared against other substrates like 2-nitrophenyl-β-D-galactopyranoside (ONPG), which served as a standard.

Substrate Relative Activity (%) 2-Nitrophenyl-β-D-galactopyranoside 100 ± 4.2 4-Nitrobenzyl β-D-thiogalactopyranoside Significant but lower than ONPG - Kinetic Studies : Research demonstrated that NBTH is effective for studying enzyme kinetics due to its clear colorimetric response, allowing researchers to determine kinetic parameters such as Vmax and Km.

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2/t9-,10+,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQUMUZAQBRAKI-SJHCENCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.